molecular formula C13H14N2O2 B14882355 (3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone

(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B14882355
M. Wt: 230.26 g/mol
InChI Key: GBKXJGMLDPJSEI-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone typically involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in disease pathways, making it a candidate for further investigation in drug development .

Medicine

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. It has demonstrated anti-inflammatory, analgesic, and anticancer properties in preliminary studies .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the formulation of agrochemicals and pesticides .

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt disease pathways and lead to therapeutic effects . The compound may also interact with cellular receptors and signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone stands out due to its methoxy group, which imparts unique electronic and steric properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C13H14N2O2/c1-9-8-10(2)15(14-9)13(16)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3

InChI Key

GBKXJGMLDPJSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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